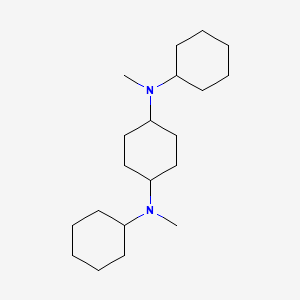![molecular formula C22H20N2O4 B8042740 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8042740.png)
1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes two hydroxymethylphenyl groups attached to a benzene-1,4-dicarboxamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of terephthaloyl chloride with 4-(hydroxymethyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-N,4-N-bis[4-(carboxyphenyl)]benzene-1,4-dicarboxamide.
Reduction: Formation of 1-N,4-N-bis[4-(aminomethyl)phenyl]benzene-1,4-dicarboxamide.
Substitution: Formation of halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural properties.
Mecanismo De Acción
The mechanism of action of 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with target molecules, while the aromatic rings can participate in π-π interactions, enhancing binding affinity.
Comparación Con Compuestos Similares
1-N,4-N-bis[4-(methoxy)phenyl]benzene-1,4-dicarboxamide: Similar structure but with methoxy groups instead of hydroxymethyl groups.
1-N,4-N-bis[4-(methyl)phenyl]benzene-1,4-dicarboxamide: Contains methyl groups instead of hydroxymethyl groups.
Uniqueness: 1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide is unique due to the presence of hydroxymethyl groups, which can participate in additional hydrogen bonding interactions, potentially enhancing its reactivity and binding properties compared to its analogs.
Propiedades
IUPAC Name |
1-N,4-N-bis[4-(hydroxymethyl)phenyl]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-13-15-1-9-19(10-2-15)23-21(27)17-5-7-18(8-6-17)22(28)24-20-11-3-16(14-26)4-12-20/h1-12,25-26H,13-14H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMFFCBBGQSKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride](/img/structure/B8042665.png)
![4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B8042682.png)
![[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-4-methyl-1,3-thiazol-2-ylidene]-dimethylazanium;chloride](/img/structure/B8042693.png)


![2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione](/img/structure/B8042715.png)



![N-[4-(3,5-diethyl-4-formamidophenyl)sulfanyl-2,6-diethylphenyl]formamide](/img/structure/B8042753.png)

![N,N'-bis[3-(1-hydroxyethyl)phenyl]hexanediamide](/img/structure/B8042762.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B8042766.png)
